molecular formula C14H26INO4 B8327235 tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate

tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate

Cat. No.: B8327235
M. Wt: 399.26 g/mol
InChI Key: QPPOILFAPMMPJG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is a compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom attached to the pentanoic acid chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(t-butyloxycarbonylamino)-5-chloropentanoic acid t-butyl ester
  • (2R)-2-(t-butyloxycarbonylamino)-5-bromopentanoic acid t-butyl ester
  • (2R)-2-(t-butyloxycarbonylamino)-5-fluoropentanoic acid t-butyl ester

Uniqueness

The presence of the iodine atom in tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate makes it unique compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the reactivity and selectivity of the compound in chemical reactions. Additionally, the Boc protecting group provides stability and ease of handling during synthesis .

Properties

Molecular Formula

C14H26INO4

Molecular Weight

399.26 g/mol

IUPAC Name

tert-butyl (2R)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C14H26INO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m1/s1

InChI Key

QPPOILFAPMMPJG-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCI)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CCCI)NC(=O)OC(C)(C)C

Origin of Product

United States

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